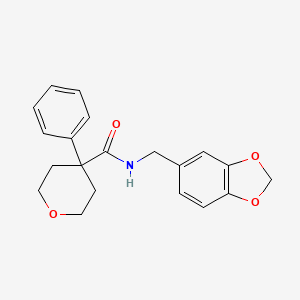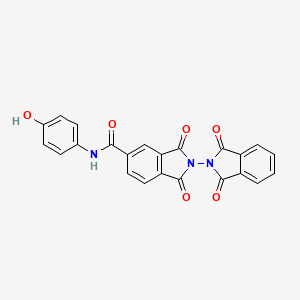![molecular formula C21H26N2O3S2 B5125691 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B5125691.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied due to its potential therapeutic applications. ESI-09 has been shown to inhibit the activity of a specific type of ion channel, called the TMEM16A channel, which is involved in a variety of physiological processes.
Wirkmechanismus
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide inhibits the activity of the TMEM16A channel by binding to a specific site on the channel protein. The TMEM16A channel is involved in the regulation of ion and water transport across cell membranes, and its activity is important for a variety of physiological processes. By inhibiting the activity of this channel, this compound can affect these physiological processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific disease or condition being studied. In cystic fibrosis, this compound has been shown to reduce mucus production and improve lung function. In asthma, this compound has been shown to reduce airway smooth muscle contraction and improve lung function. In hypertension, this compound has been shown to reduce blood pressure by relaxing blood vessels. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has several advantages for lab experiments, including its high potency and specificity for the TMEM16A channel. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide, including its potential therapeutic applications in other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity. Finally, the development of more potent and selective inhibitors of the TMEM16A channel could potentially lead to the development of more effective therapies for a variety of diseases.
Synthesemethoden
The synthesis of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with cyclohexylamine to form N-(4-nitrophenyl)cyclohexylamine. This intermediate is then reacted with ethyl mercaptan to form N-(4-nitrophenyl)-2-(ethylthio)cyclohexylamine. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, asthma, hypertension, and cancer. In cystic fibrosis, this compound has been shown to inhibit the activity of the TMEM16A channel, which is involved in the production of mucus in the lungs. By inhibiting this channel, this compound could potentially reduce mucus production and improve lung function in cystic fibrosis patients. In asthma, this compound has been shown to inhibit airway smooth muscle contraction, which could potentially reduce the symptoms of asthma. In hypertension, this compound has been shown to reduce blood pressure by inhibiting the activity of the TMEM16A channel in blood vessels. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of the TMEM16A channel.
Eigenschaften
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-2-27-20-11-7-6-10-19(20)21(24)22-16-12-14-18(15-13-16)28(25,26)23-17-8-4-3-5-9-17/h6-7,10-15,17,23H,2-5,8-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJBLYGAOKWSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetonitrile](/img/structure/B5125617.png)

![N-[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B5125653.png)

![1-benzyl-4-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5125660.png)
![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5125668.png)
![7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)

![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)
![4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B5125696.png)

![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)